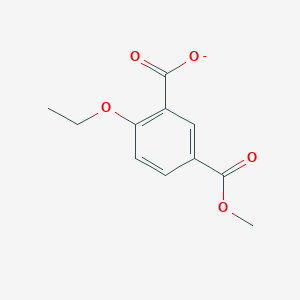![molecular formula C20H15N3O2 B14359056 5-Amino-4-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one CAS No. 90377-54-1](/img/structure/B14359056.png)
5-Amino-4-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-4-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one is a complex organic compound known for its unique structure and properties This compound is characterized by the presence of amino, hydroxyl, and hydrazinylidene functional groups attached to a naphthalene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one typically involves the condensation of 5-amino-1-naphthaldehyde with 5-hydroxynaphthalen-1-ylhydrazine under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is obtained after cooling and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-4-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The hydrazinylidene group can be reduced to hydrazine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Alkylated or acylated products.
Aplicaciones Científicas De Investigación
5-Amino-4-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 5-Amino-4-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one involves its interaction with various molecular targets and pathways. The compound can form coordination complexes with metal ions, which can influence its biological activity. Additionally, its ability to undergo redox reactions and form reactive intermediates plays a crucial role in its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-4-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one: Lacks the hydroxyl group, which affects its reactivity and applications.
2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester: Contains a different core structure, leading to distinct properties and uses.
Uniqueness
The presence of both hydroxyl and hydrazinylidene groups in 5-Amino-4-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one makes it unique compared to similar compounds
Propiedades
Número CAS |
90377-54-1 |
|---|---|
Fórmula molecular |
C20H15N3O2 |
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
5-amino-4-[(5-hydroxynaphthalen-1-yl)diazenyl]naphthalen-1-ol |
InChI |
InChI=1S/C20H15N3O2/c21-15-7-1-6-14-19(25)11-10-17(20(14)15)23-22-16-8-2-5-13-12(16)4-3-9-18(13)24/h1-11,24-25H,21H2 |
Clave InChI |
CCIMGERZIHVNAH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2C(=C1)N)N=NC3=CC=CC4=C3C=CC=C4O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-[4-(Dimethylamino)phenyl]-3-methylpenta-2,4-dienal](/img/structure/B14359014.png)
![2-Hydroxy-4-[(iodoacetyl)(methyl)amino]benzoic acid](/img/structure/B14359030.png)
![Ethanone, 1-(2,4-dimethoxyphenyl)-2-[4-(diphenylmethyl)-1-piperazinyl]-](/img/structure/B14359039.png)


methyl}benzoate](/img/structure/B14359060.png)



